molecular formula C8H8ClNO2 B3381154 N-(4-Chlorophenyl)-2-hydroxyacetamide CAS No. 21919-09-5

N-(4-Chlorophenyl)-2-hydroxyacetamide

Cat. No. B3381154
CAS RN: 21919-09-5
M. Wt: 185.61 g/mol
InChI Key: ICNZEQVGQKOBJJ-UHFFFAOYSA-N
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Description

“N-(4-Chlorophenyl)-2-hydroxyacetamide” is a chemical compound with the molecular formula C8H8ClNO. It is a derivative of acetamide .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For example, a compound with a similar structure, 2-(4-chlorophenyl)-N’-hydroxyethanimidamide, was confirmed by single crystal X-ray diffraction studies .

Scientific Research Applications

Insecticidal Agents

N-(4-Chlorophenyl)-2-hydroxyacetamide derivatives have been synthesized and demonstrated potential as insecticidal agents. A study by Rashid et al. (2021) explored the synthesis of various phenoxyacetamide derivatives, testing their effectiveness against the cotton leafworm, Spodoptera littoralis. Among the synthesized compounds, some exhibited excellent insecticidal properties, indicating their potential utility in pest control applications (Rashid et al., 2021).

Herbicide Analysis

Another application of this compound is in the analysis of herbicides. For example, Wintersteiger et al. (1999) developed a highly selective and sensitive method using High-Performance Liquid Chromatography (HPLC) combined with electrochemical detection for determining trace levels of chlorophenoxy acid herbicides, such as 2,4-dichlorophenoxyacetic acid and others, in ground and drinking water (Wintersteiger et al., 1999).

Antibacterial Agents

Desai et al. (2008) synthesized derivatives of this compound and evaluated their antibacterial activity. The study included quantitative structure-activity relationship (QSAR) studies and found moderate to good activity against both gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Desai et al., 2008).

Synthesis of Ketamine

In pharmaceutical research, this compound derivatives have been utilized in the synthesis of drugs. For instance, Zekri et al. (2020) reported a new protocol for synthesizing ketamine, a medication used in human and veterinary medicine, using hydroxy ketone intermediates derived from this compound (Zekri et al., 2020).

Future Directions

The future directions for the study of “N-(4-Chlorophenyl)-2-hydroxyacetamide” and similar compounds could include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

Mechanism of Action

properties

IUPAC Name

N-(4-chlorophenyl)-2-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-1-3-7(4-2-6)10-8(12)5-11/h1-4,11H,5H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNZEQVGQKOBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21919-09-5
Record name N-(4-chlorophenyl)-2-hydroxyacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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